N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzofuran-2-carboxamide is a synthetic organic compound that combines a benzofuran moiety with a thiazole-substituted piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Thiazole-Substituted Piperidine: This step involves the reaction of 2-aminothiazole with a suitable piperidine derivative under conditions that promote nucleophilic substitution.
Coupling with Benzofuran-2-Carboxylic Acid: The thiazole-substituted piperidine is then coupled with benzofuran-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Automated Synthesis: Using robotic systems to handle multiple reaction steps with precision.
Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran moiety, potentially forming alcohol derivatives.
Substitution: The thiazole and piperidine rings can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted thiazole and piperidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding Studies: Its structure allows it to interact with various biological receptors, useful in pharmacological research.
Medicine
Drug Development: Potential use in developing new therapeutic agents, particularly for diseases where enzyme inhibition or receptor modulation is beneficial.
Anti-inflammatory and Antimicrobial: Preliminary studies suggest it may have anti-inflammatory and antimicrobial properties.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing:
Mechanism of Action
The mechanism by which N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzofuran-2-carboxamide exerts its effects involves binding to specific molecular targets. These targets may include enzymes or receptors involved in inflammatory pathways or microbial growth. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their function and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds share a similar thiazole-piperidine structure but differ in the benzofuran moiety.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: Similar in structure but with a morpholine ring instead of piperidine.
Uniqueness
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzofuran-2-carboxamide is unique due to the combination of the benzofuran moiety with the thiazole-substituted piperidine. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-17(16-10-14-5-1-2-6-15(14)23-16)20-11-13-4-3-8-21(12-13)18-19-7-9-24-18/h1-2,5-7,9-10,13H,3-4,8,11-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLHTNANRCZCGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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